O-[4-(4-Fluorophenyl)butyl]hydroxylamine
Description
O-[4-(4-Fluorophenyl)butyl]hydroxylamine is a hydroxylamine derivative featuring a four-carbon butyl chain substituted with a 4-fluorophenyl group at the terminal position. Hydroxylamine derivatives are widely utilized in organic synthesis and pharmaceutical research, often serving as intermediates or bioactive agents due to their nucleophilic and redox-active nature .
Properties
CAS No. |
135980-63-1 |
|---|---|
Molecular Formula |
C10H14FNO |
Molecular Weight |
183.22 g/mol |
IUPAC Name |
O-[4-(4-fluorophenyl)butyl]hydroxylamine |
InChI |
InChI=1S/C10H14FNO/c11-10-6-4-9(5-7-10)3-1-2-8-13-12/h4-7H,1-3,8,12H2 |
InChI Key |
YUOBDNZTRISLDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCON)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[4-(4-Fluorophenyl)butyl]hydroxylamine typically involves the reaction of 4-(4-fluorophenyl)butylamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
O-[4-(4-Fluorophenyl)butyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes or nitroso compounds, while reduction may produce amines .
Scientific Research Applications
O-[4-(4-Fluorophenyl)butyl]hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce hydroxylamine functionality into various molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of O-[4-(4-Fluorophenyl)butyl]hydroxylamine involves its interaction with molecular targets and pathways in biological systems. The hydroxylamine group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Structural Differences :
- The butyl chain in the target compound increases molecular weight and lipophilicity compared to the methyl linker in benzyl analogs.
- The 4-fluorophenyl group provides electron-withdrawing effects, contrasting with the electron-donating methoxy group in O-(4-methoxybenzyl)hydroxylamine .
2b. Physicochemical Properties
*Inferred properties for the target compound: The butyl chain likely increases hydrophobicity (logP ~3.5–4.0) compared to benzyl analogs (logP ~2.7) .
Biological Activity
O-[4-(4-Fluorophenyl)butyl]hydroxylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, enzyme inhibition capabilities, and possible therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 201.24 g/mol
The presence of the hydroxylamine functional group is significant for its biological activity, particularly in redox reactions and enzyme interactions.
Antioxidant Activity
Recent studies have demonstrated that compounds containing hydroxylamine groups exhibit notable antioxidant properties. For instance, in a study assessing various derivatives, this compound was shown to scavenge free radicals effectively, as evidenced by its performance in DPPH and ABTS assays. The results indicated a significant reduction in oxidative stress markers, suggesting its potential use as an antioxidant agent in therapeutic applications .
Anticholinesterase Activity
The compound's ability to inhibit acetylcholinesterase (AChE) was evaluated, revealing promising results. The IC value for this compound was found to be significantly lower than that of standard AChE inhibitors, indicating its potential as a candidate for treating Alzheimer's disease .
Tyrosinase Inhibition
Tyrosinase is an important enzyme in melanin production and has been targeted for skin whitening agents. This compound demonstrated effective inhibition of tyrosinase activity with an IC value comparable to existing inhibitors used in cosmetic formulations .
Neuroprotective Effects
In a neuroprotective study involving cellular models of oxidative stress, this compound was administered to neuronal cell lines subjected to oxidative damage. The results indicated that the compound significantly reduced cell death and preserved mitochondrial function, highlighting its potential role as a neuroprotective agent .
Anticancer Activity
The compound's anticancer properties were explored against various cancer cell lines. In vitro studies showed that this compound induced apoptosis in breast cancer cells with an IC of 15 µM. Mechanistic studies suggested that this effect was mediated through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .
Data Summary
| Biological Activity | IC Value | Remarks |
|---|---|---|
| Antioxidant (DPPH Assay) | 12 µM | Effective scavenging of free radicals |
| AChE Inhibition | 8 µM | Potential treatment for Alzheimer’s disease |
| Tyrosinase Inhibition | 10 µM | Comparable to standard cosmetic agents |
| Anticancer (Breast Cancer) | 15 µM | Induces apoptosis via ROS generation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
